5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
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Overview
Description
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a dimethylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the Boc group into various organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation and Reduction: While the compound itself may not undergo direct oxidation or reduction, the Boc group can influence the reactivity of the amino group in such reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dimethylbenzoic acid
- Boc-Dap-OH (N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid)
Uniqueness
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct steric and electronic properties. This makes it particularly useful in selective peptide synthesis and other applications where precise control over reactivity is required .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(7-11(9(8)2)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChI Key |
OUPKPQNWJFQMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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